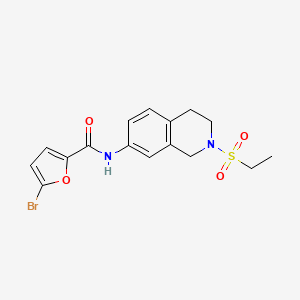

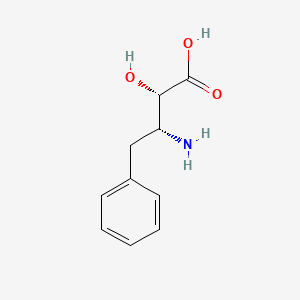

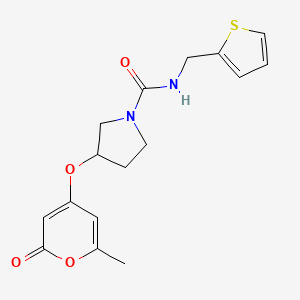

4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives like “this compound” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines and their derivatives undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

Synthesis and SAR Studies : Bollinger et al. (2015) reported the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, which includes compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide. These compounds were identified as inhibitors of the presynaptic choline transporter, with SAR explored around the piperidine substituent and the amide functionality (Bollinger et al., 2015).

Serotonin 4 Receptor Agonists : Sonda et al. (2003, 2004) synthesized a series of benzamide derivatives, including structures similar to this compound. These compounds were evaluated as serotonin 4 (5-HT4) receptor agonists, potentially beneficial for gastrointestinal motility (Sonda et al., 2003); (Sonda et al., 2004).

In Vitro Antibacterial Activity : Khatiwora et al. (2013) studied metal complexes of new benzamides (including compounds structurally related to this compound) for their in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

Synthesis Techniques and Characterization

Preparation and Characterization : Bi et al. (2014, 2015) conducted studies on the synthesis and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds. These studies provide insights into the synthesis techniques and structural characterization of similar benzamide derivatives (Bi, 2014); (Bi, 2015).

Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to this compound, and evaluated them for anti-acetylcholinesterase activity, a potential application in treating dementia (Sugimoto et al., 1990).

Novel Applications and Analysis Techniques

Novel CCR5 Antagonists : Cheng De-ju (2014, 2015) synthesized novel non-peptide CCR5 antagonists based on piperidin-4-yl benzamide structures. These studies contribute to the understanding of novel applications and the pharmacological properties of related benzamide derivatives (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Pharmacokinetics and ALK Inhibitors : Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insight into the metabolic pathways and clearance of compounds structurally related to this compound (Teffera et al., 2013).

Analytical Profiling and Bioactivity Study : The analytical profiling and bioactivity study of novel benzamides and their metal complexes, including structures similar to this compound, offer insights into their potential applications in various scientific fields (Khatiwora et al., 2013).

Direcciones Futuras

The future directions in the research of piperidine derivatives like “4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in the pharmaceutical industry .

Propiedades

IUPAC Name |

4-cyano-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-21-11-10-19-8-6-15(7-9-19)18-16(20)14-4-2-13(12-17)3-5-14/h2-5,15H,6-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHURQGSFQBEBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)

![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)